molecular formula C40H43Cl2N3O2P2Ru B6313398 (1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane CAS No. 1280730-21-3

(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane

Cat. No.: B6313398
CAS No.: 1280730-21-3
M. Wt: 831.7 g/mol
InChI Key: GMVFNIGEFXPZCB-JADCQGPMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane is a complex organometallic compound

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. Its unique structure allows for high selectivity and efficiency in these processes.

Biology and Medicine

In biology and medicine, this compound has potential applications as an anticancer agent. The ruthenium center can interact with DNA, leading to the inhibition of cancer cell growth. Additionally, the benzimidazole moiety is known for its antimicrobial properties, making this compound a candidate for the development of new antibiotics.

Industry

In industry, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties can be harnessed to streamline production processes and improve the overall efficiency of chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the benzimidazole derivative. The benzimidazole ring is typically synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The ethanamine group is then introduced via reductive amination.

The dichlororuthenium complex is prepared by reacting ruthenium trichloride with appropriate ligands under inert atmosphere conditions. The final step involves the coordination of the [(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane ligand to the ruthenium center. This step requires careful control of temperature and solvent conditions to ensure the desired stereochemistry and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxides.

    Reduction: The ruthenium center can participate in reduction reactions, often serving as a catalyst.

    Substitution: The phosphane ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Ligand exchange reactions typically require the use of coordinating solvents and may be facilitated by heating or the addition of base.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Reduced forms of the ruthenium complex.

    Substitution: New ruthenium complexes with different ligands.

Mechanism of Action

The mechanism of action of this compound involves coordination to target molecules through its ruthenium center and phosphane ligands. In catalytic applications, the ruthenium center facilitates the activation of substrates, leading to the desired chemical transformation. In medicinal applications, the compound can bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(1H-benzimidazol-2-yl)ethanamine
  • Dichlororuthenium complexes with different phosphane ligands
  • [(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane

Uniqueness

This compound is unique due to the combination of its benzimidazole, ruthenium, and phosphane components. The specific stereochemistry and ligand arrangement confer distinct reactivity and selectivity, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O2P2.C9H11N3.2ClH.Ru/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28;1-6(10)9-11-7-4-2-3-5-8(7)12-9;;;/h3-22,29-30H,23-24H2,1-2H3;2-6H,10H2,1H3,(H,11,12);2*1H;/q;;;;+2/p-2/t29-,30-;6-;;;/m10.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVFNIGEFXPZCB-JADCQGPMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)N.CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1)N.CC1(O[C@@H]([C@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43Cl2N3O2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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